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Compound of Interest

Compound Name: ARD-266

Cat. No.: B1192141

For Researchers, Scientists, and Drug Development Professionals

ARD-266 is a potent and selective Androgen Receptor (AR) degrader belonging to the class of
molecules known as Proteolysis Targeting Chimeras (PROTACS). This document provides a
comprehensive analysis of its selectivity profile, mechanism of action, and the experimental
methodologies used in its characterization, based on publicly available data.

Core Mechanism of Action

ARD-266 operates by hijacking the cell's natural protein disposal system to specifically target
and eliminate the Androgen Receptor. As a bifunctional molecule, it consists of a ligand that
binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin
ligase.[1][2] This ternary complex formation facilitates the ubiquitination of the AR, marking it for
degradation by the proteasome.[1] A key design feature of ARD-266 is the use of a VHL E3
ligase ligand with a relatively weak binding affinity (Ki of 2-3 pM), which surprisingly still results
in highly potent and efficient AR degradation.[1][3] This finding has significant implications for
the design of future PROTACSs.
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Caption: Mechanism of action of ARD-266 as a PROTAC degrader of the Androgen Receptor.

Quantitative Selectivity and Potency

ARD-266 demonstrates high potency in degrading the Androgen Receptor across multiple
prostate cancer cell lines. Its efficacy is highlighted by low nanomolar half-maximal degradation
concentrations (DC50).

Table 1: In Vitro Degradation Potency of ARD-266
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] Extent of
Cell Line DC50 (nM) . Reference
Degradation
LNCaP 02-1 >95% [415][6]1[7]
VCaP 02-1 >95% [41051[6]1[71
22Rv1 02-1 >95% [41[5][6]1[7]

It is important to note that while ARD-266 is highly potent against the Androgen Receptor, its
proteome-wide selectivity has not been established.[8] Therefore, its effects on other cellular

proteins are currently unknown.

Impact on AR-Regulated Gene Expression

The degradation of the Androgen Receptor by ARD-266 leads to a functional downstream
effect, namely the suppression of AR-regulated gene expression. This has been demonstrated
in LNCaP cells, where ARD-266 treatment effectively reduces the mRNA levels of key AR

target genes.

Table 2: Effect of ARD-266 on AR-Regulated Gene Expression in LNCaP Cells

ARD-266 Reduction in
Gene Target . Reference
Concentration (nM) mRNA Levels
PSA 10 >50% [4]
TMPRSS?2 10 >50% [4]
FKBP5 10 >50% [4]

Experimental Methodologies

The characterization of ARD-266's selectivity profile involves a series of standard cell-based
assays. Below is a generalized workflow for determining the potency and efficacy of a PROTAC
degrader like ARD-266.
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Caption: Generalized experimental workflow for characterizing the potency and efficacy of

ARD-266.

Cell Culture and Treatment

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1192141?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Prostate cancer cell lines (LNCaP, VCaP, and 22Rv1) are cultured under standard conditions.
For degradation studies, cells are treated with varying concentrations of ARD-266 for different
time points (e.g., 1-24 hours).[4]

Western Blotting for Protein Degradation

Following treatment, cells are lysed, and protein concentrations are determined. Equal
amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with
antibodies specific for the Androgen Receptor and a loading control (e.g., B-actin). The signal is
then detected and quantified to determine the extent of AR degradation relative to the vehicle-
treated control. The DC50 value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis

To assess the functional consequence of AR degradation, total RNA is extracted from treated
cells. This RNA is then reverse-transcribed into cDNA, which serves as the template for gRT-
PCR. The expression levels of AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) are
measured and normalized to a housekeeping gene. The fold change in gene expression is then
calculated relative to the vehicle-treated control.[4]

Clinical Development Status

As of the latest available information, ARD-266 has not entered clinical trials.[9] While it has
demonstrated promising preclinical activity, other AR PROTACSs, such as ARV-110 and ARV-
766, have advanced to clinical studies.[9][10][11]

Conclusion

ARD-266 is a highly potent PROTAC degrader of the Androgen Receptor, effectively inducing
its degradation at nanomolar concentrations and consequently suppressing the expression of
AR-regulated genes. Its unique design, employing a weak-binding VHL ligand, provides
valuable insights for the field of PROTAC development. However, a comprehensive
understanding of its selectivity profile is limited by the lack of proteome-wide screening data.
Further studies are required to fully elucidate its off-target effects and potential for clinical
translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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